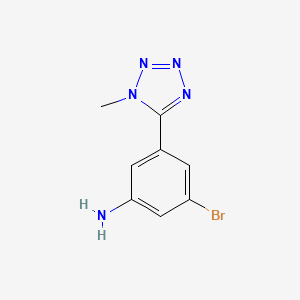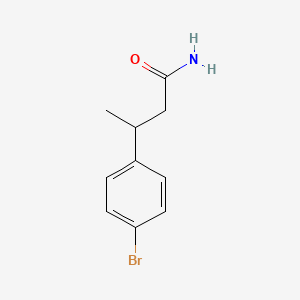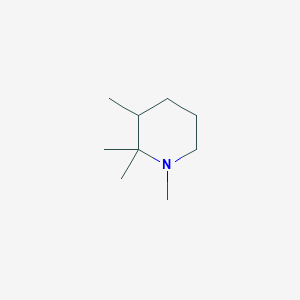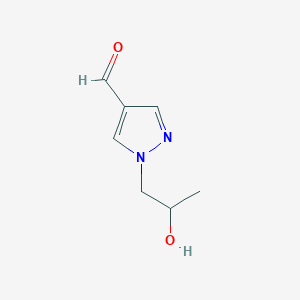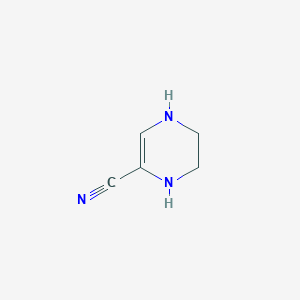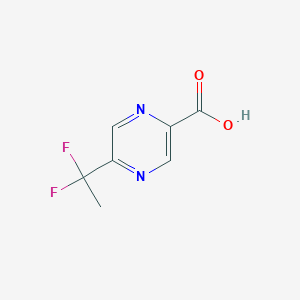
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of 1,1-difluoroethyl bromide as a fluorinating agent, which reacts with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylate salts, esters, dihydropyrazine derivatives, and various substituted pyrazine compounds .
Scientific Research Applications
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1,1-difluoroethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the 1,1-difluoroethyl group, resulting in different chemical properties and reactivity.
5-methylpyrazine-2-carboxylic acid: Contains a methyl group instead of the 1,1-difluoroethyl group, leading to variations in its biological activity.
5-(trifluoromethyl)pyrazine-2-carboxylic acid: Contains a trifluoromethyl group, which significantly alters its chemical and biological properties.
Uniqueness
The presence of the 1,1-difluoroethyl group in 5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2N2O2/c1-7(8,9)5-3-10-4(2-11-5)6(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
ARJBBDGMBBFJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N=C1)C(=O)O)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


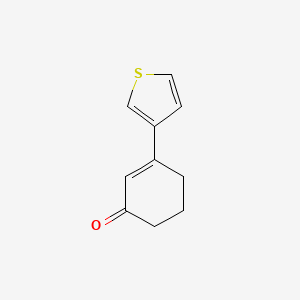
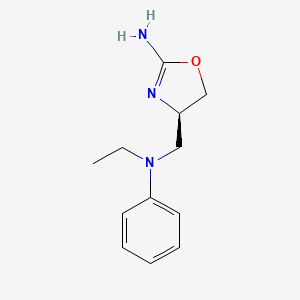
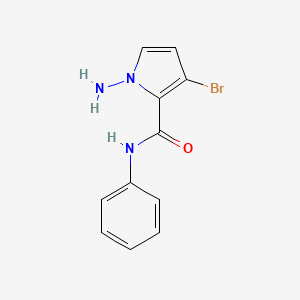
![7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one](/img/structure/B8510236.png)
phosphanium bromide](/img/structure/B8510240.png)
![N-(3,4-Dichlorophenyl)-N'-[5-(hexylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8510250.png)
![1-[3-(4-Bromo-phenyl)-3-phenoxy-propyl]-1H-imidazole](/img/structure/B8510267.png)
